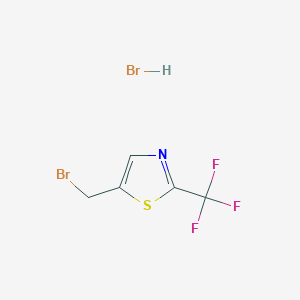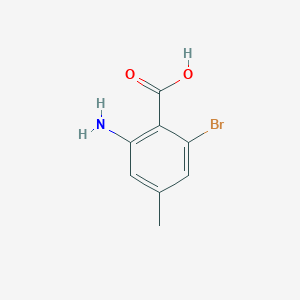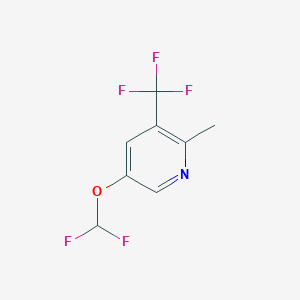
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific reagents such as difluoromethylating agents and trifluoromethylating agents, along with catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism by which 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other molecular interactions, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine: Similar in structure but contains an iodine atom instead of a methyl group.
5-(Trifluoromethyl)pyridin-2-ylamine: Contains an amine group instead of a difluoromethoxy group.
Uniqueness
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H6F5NO |
|---|---|
Poids moléculaire |
227.13 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F5NO/c1-4-6(8(11,12)13)2-5(3-14-4)15-7(9)10/h2-3,7H,1H3 |
Clé InChI |
SNJMBFJVMAAZGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)OC(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



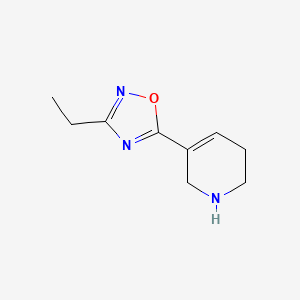
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
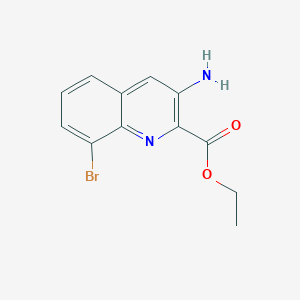
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
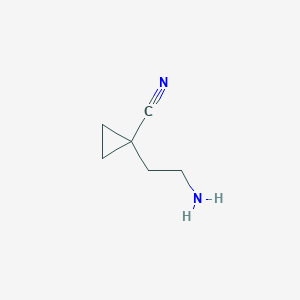
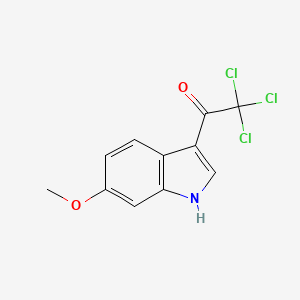
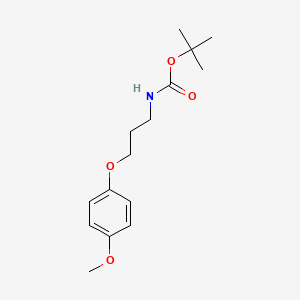
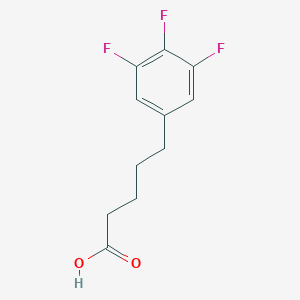
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
